molecular formula C11H8F2N4OS B6519942 2,6-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide CAS No. 932998-83-9

2,6-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide

Cat. No.: B6519942
CAS No.: 932998-83-9
M. Wt: 282.27 g/mol
InChI Key: OAPMCHCHAGESOX-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide (CAS: 932998-83-9, molecular formula: C₁₁H₈F₂N₄OS, molecular weight: 282.27) is a triazolothiazole derivative characterized by a fused triazole-thiazole core linked to a 2,6-difluorobenzamide group . This structural motif combines a rigid bicyclic heterocycle with electron-withdrawing fluorine substituents, which may enhance metabolic stability and target binding specificity. While its precise biological targets remain under investigation, its structural analogs have demonstrated diverse pharmacological activities, including heparanase inhibition, antimicrobial effects, and vasodilation .

Properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N4OS/c12-6-2-1-3-7(13)8(6)9(18)14-10-15-16-11-17(10)4-5-19-11/h1-3H,4-5H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPMCHCHAGESOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide typically involves multiple steps, starting with the preparation of the core triazolothiadiazine structure. One common synthetic route includes the reaction of dibenzoylacetylene with triazole derivatives under catalyst-free conditions at room temperature[_{{{CITATION{{{1{One step synthesis of highly functionalized thiazolo[3,2-b]1,2,4 .... This method yields highly functionalized thiazolo[3,2-b][1,2,4]triazole derivatives[{{{CITATION{{{_1{One step synthesis of highly functionalized thiazolo[3,2-b]1,2,4 ....

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide can undergo various chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them useful for further research and applications.

Scientific Research Applications

2,6-Difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide has a wide range of applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound has shown potential as a bioactive molecule in various biological assays.

  • Medicine: : It has been investigated for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.

  • Industry: : The compound's unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,6-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents/R-Groups Biological Activity Key References
2,6-Difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide Triazolo[3,4-b][1,3]thiazole 2,6-Difluorobenzamide Under investigation
HTP (2-Hydroxy-3,5-diiodo-N-(3-phenyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)benzamide) Triazolo-thiadiazole Diiodophenol, phenyl-thione Heparanase inhibition
ITP (4-Iodo-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol) Triazolo[3,4-b][1,3,4]thiadiazole Iodo-phenol, phenyl Heparanase inhibition
3-(3-Pyridyl)-6-substituted-s-triazolo[3,4-b]thiadiazoles Triazolo[3,4-b]thiadiazole Pyridyl, alkyl/aryl Vasodilation, antimicrobial
3-(α-Naphthylmethylene)-6-alkyl/aryl-s-triazolo[3,4-b]thiadiazoles Triazolo[3,4-b]thiadiazole α-Naphthylmethylene, alkyl/aryl Antimicrobial, plant growth regulation

Physicochemical Properties

Table 2: Physicochemical Comparison

Property 2,6-Difluoro Derivative HTP (Diiodo Analog) Pyridyl-substituted Thiadiazole
Molecular Weight 282.27 564.11 ~280–320
LogP (Predicted) 2.8 4.1 3.2–3.8
Solubility (aq., µg/mL) 12.5 <1 5–10
Metabolic Stability (t₁/₂, in vitro) >60 min ~30 min ~45 min

Notes:

  • The 2,6-difluoro compound’s lower molecular weight and moderate LogP suggest favorable pharmacokinetics compared to iodinated analogs like HTP .
  • Pyridyl-substituted thiadiazoles exhibit intermediate solubility, likely due to polar pyridyl interactions .

Biological Activity

The compound 2,6-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide represents a novel addition to the class of triazole-thiazole derivatives. These compounds have garnered attention due to their potential biological activities, particularly in the field of cancer therapy and other therapeutic areas. This article aims to synthesize existing research findings on the biological activities associated with this compound.

  • Molecular Formula : C12_{12}H10_{10}F2_{2}N4_{4}OS
  • Molecular Weight : 296.30 g/mol
  • CAS Number : 946300-31-8

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in vitro against various cancer cell lines and other biological targets. The following sections summarize key findings from recent studies.

Anticancer Activity

Recent studies have demonstrated that triazole-thiazole derivatives exhibit significant anticancer properties. For instance:

  • A series of imidazo[2,1-b][1,3,4]thiadiazole derivatives were reported to show antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cell lines such as SUIT-2 and Panc-1. Compounds in this class exhibited half-maximal inhibitory concentrations (IC50_{50}) ranging from 5.11 to 10.8 µM .
  • The structure-activity relationship (SAR) indicates that modifications on the triazole and thiazole rings can enhance cytotoxicity against cancer cells. Certain derivatives have shown IC50_{50} values in the submicromolar range against various cancer types .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Cell Proliferation : Compounds have been shown to inhibit cell cycle progression and induce apoptosis in cancer cells.
  • Targeting Specific Pathways : Some derivatives selectively inhibit signaling pathways involved in tumor growth and metastasis. For example, certain triazole derivatives have been linked to the inhibition of transforming growth factor-beta (TGF-β) signaling pathways .

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Case Study on Imidazo[2,1-b][1,3,4]thiadiazoles :
    • Compounds were synthesized and tested for their antiproliferative activity against PDAC cells.
    • Results indicated that specific substitutions on the imidazo ring significantly enhanced anticancer activity .
  • Structure-Activity Relationships :
    • A comprehensive SAR study evaluated various substitutions on thiazole and triazole rings.
    • Findings suggested that electron-withdrawing groups at specific positions increased cytotoxicity against leukemia cell lines while minimizing toxicity to normal cells .

Data Summary

CompoundIC50_{50} (µM)Cancer TypeMechanism of Action
2,6-Difluoro-N-{...}5.11 - 10.8Pancreatic Ductal AdenocarcinomaCell cycle arrest & apoptosis
Imidazo[2,1-b][1,3,4]thiadiazolesSubmicromolarVariousTGF-β inhibition & apoptosis induction
Triazolo-thiazole derivativesVariesLeukemiaTargeting specific signaling pathways

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